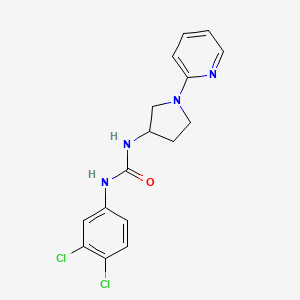

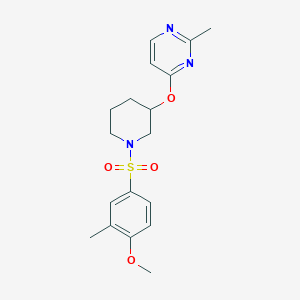

![molecular formula C13H12N2O3S B2519494 Methyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate CAS No. 864860-55-9](/img/structure/B2519494.png)

Methyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate

Vue d'ensemble

Description

Methyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate is a compound that can be inferred to have a complex structure involving a benzo[d]thiazole moiety and a cyclopropane ring. While the specific compound is not directly studied in the provided papers, related compounds with benzo[d]thiazole and cyclopropane structures have been synthesized and analyzed, which can provide insights into the potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic building blocks such as amino acids or thioamides. For instance, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate was prepared from L-serine in a nine-step process, demonstrating the complexity often involved in synthesizing cyclopropyl-containing amino acids . Similarly, the synthesis of benzo[d]thiazole derivatives has been achieved through reactions like cyclocondensation and treatment with phosphorus pentasulfide . These methods could potentially be adapted for the synthesis of Methyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate.

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives has been studied using techniques such as X-ray diffraction, FT-IR, NMR spectroscopy, and DFT calculations . These studies provide detailed information on the geometry, vibrational modes, and chemical shifts, which are crucial for understanding the behavior of such molecules. The cyclopropane ring is known for its strain and reactivity, which would also be an important aspect of the molecular structure analysis for the compound .

Chemical Reactions Analysis

Compounds containing benzo[d]thiazole and cyclopropane rings are known to participate in various chemical reactions. For example, Wittig olefination has been used to synthesize cyclopropyl amino acids, indicating that the cyclopropane moiety can be functionalized through carbon-carbon double bond formation . Additionally, the reactivity of thiazole derivatives in cycloaromatization and annelation reactions has been demonstrated, which could be relevant for the chemical reactions involving Methyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by spectroscopic methods and thermal analysis. For instance, the thermal behavior of a benzo[d]thiazole derivative was summarized using TG/DTA thermogram, which provides insights into the stability and decomposition patterns of the compound . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential, have also been analyzed using DFT calculations, which are essential for predicting the reactivity and interaction of the molecule with other species .

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

Antitumor Agents : A study focused on the synthesis of benzothiazole derivatives, including compounds structurally related to Methyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate, for their potential as antitumor agents. These compounds showed selective cytotoxicity against tumorigenic cell lines, exhibiting excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).

Drug Discovery Building Blocks : The versatility of benzo[d]thiazole as a component in drug discovery is highlighted through the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives serve as building blocks that can be substituted at various positions, offering a pathway to explore the chemical space around the molecule for potential drug targets (Durcik et al., 2020).

Organic Synthesis and Material Science

Conductive Binders for Lithium Ion Batteries : A study demonstrated the use of cyclopentadithiophene and methyl-2,5-dibromobenzoate copolymers, related to the chemical family of Methyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate, as conductive binders in the fabrication of anode electrodes for lithium-ion batteries. This application showcased an innovative approach to enhancing the specific capacity and stability of batteries (Wang et al., 2017).

Mécanisme D'action

Target of action

Benzothiazole derivatives have been found to have anti-tubercular activity . They have been shown to inhibit Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Biochemical pathways

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting they may affect pathways related to bacterial growth and replication.

Pharmacokinetics

Benzothiazole derivatives have been designed with in silico admet prediction, which suggests that these compounds have been optimized for bioavailability .

Result of action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting they may have bactericidal or bacteriostatic effects.

Action environment

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways , suggesting that the synthesis process may be adaptable to different environmental conditions.

Propriétés

IUPAC Name |

methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-18-12(17)8-4-5-9-10(6-8)19-13(14-9)15-11(16)7-2-3-7/h4-7H,2-3H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJCSHVMKKGILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331383 | |

| Record name | methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677811 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate | |

CAS RN |

864860-55-9 | |

| Record name | methyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

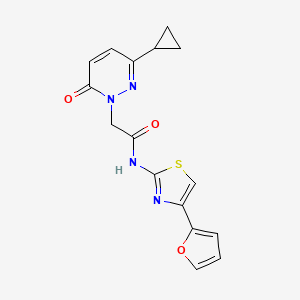

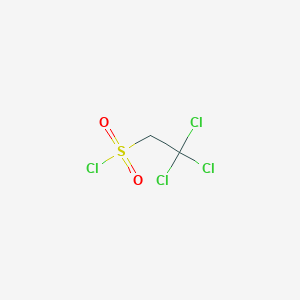

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2519416.png)

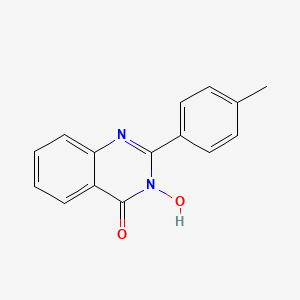

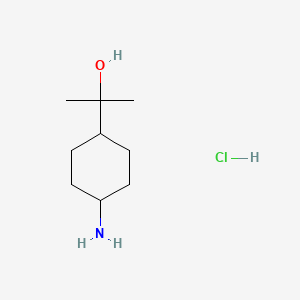

![4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2519420.png)

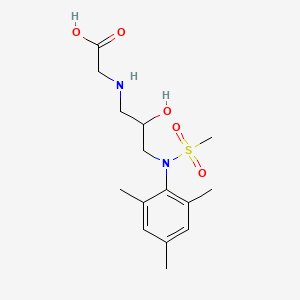

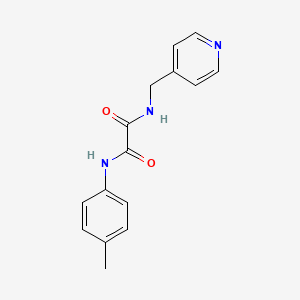

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine](/img/structure/B2519429.png)

![3-methoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2519430.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2519433.png)

![Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate](/img/structure/B2519434.png)